5-isopropyl-2-methoxy-4-methyl-N-(2-morpholinoethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-methoxy-4-methyl-N-(2-morpholin-4-ylethyl)-5-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O4S/c1-13(2)15-12-17(16(22-4)11-14(15)3)24(20,21)18-5-6-19-7-9-23-10-8-19/h11-13,18H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNGHTBUPZADNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)NCCN2CCOCC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
WAY-239593 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: In contrast, reduction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group in the compound with another, often under specific conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
WAY-239593 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biochemical assays and studies involving cellular processes.
Medicine: Research involving WAY-239593 explores its potential therapeutic applications and effects on biological systems.
Industry: The compound is used in the development of new materials and industrial processes.
Mechanism of Action
The mechanism by which WAY-239593 exerts its effects involves interactions with specific molecular targets and pathways. While detailed information on its exact mechanism of action is limited, it is known to interact with certain enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pharmacokinetic Properties: Lipinski’s Rule of Five
Benzenesulfonamide derivatives are often evaluated for drug-likeness using Lipinski’s rule of five. The target compound and its analogs exhibit favorable properties:
Notes:
- The target compound’s molecular weight (~356) and predicted clogP (~3.5) suggest compliance with Lipinski’s criteria, similar to 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives .
- The morpholinoethyl chain introduces hydrogen-bond acceptors (N and O in morpholine), enhancing solubility and membrane permeability .
Substituent Effects on Bioactivity and Solubility
Morpholine Chain Length and Position
A critical distinction between the target compound and its analog 5-isopropyl-2-methoxy-4-methyl-N-(3-morpholinopropyl)benzenesulfonamide (CAS 332389-08-9) lies in the morpholine-containing side chain:
- Target compound: 2-morpholinoethyl (2-carbon chain).
- Analog: 3-morpholinopropyl (3-carbon chain).
Impact :
- Lipophilicity : The shorter chain in the target compound may reduce clogP slightly (~3.5 vs. ~4.0 for the analog), improving aqueous solubility.
- Binding Interactions : A shorter chain could limit flexibility but enhance target binding specificity due to reduced steric hindrance .
Comparison with Controlled Morpholine Derivatives
Morpholine-containing compounds like UR-12 (7-methoxy-1-(2-morpholinoethyl)-N-1,3,3-2-yl)-1H-indole-3-carboxamide) are regulated due to psychoactive properties . However, the target compound’s benzenesulfonamide core (vs. indole carboxamide in UR-12) likely alters its biological activity, reducing CNS effects and emphasizing enzyme-targeted applications.
Computational Analysis of Electronic Properties
Software tools like Multiwfn enable comparisons of electrostatic potentials (ESP) and electron localization functions (ELF) between analogs . For benzenesulfonamides:
- Electron-Deficient Regions : The sulfonamide group acts as a hydrogen-bond acceptor, critical for target binding.
- Morpholine Contribution : The morpholine oxygen and nitrogen atoms create localized electron-rich regions, enhancing interactions with polar residues in enzyme active sites .
Biological Activity
5-Isopropyl-2-methoxy-4-methyl-N-(2-morpholinoethyl)benzenesulfonamide, also known as WAY-239593, is a sulfonamide compound with notable biological activities. This article reviews its chemical properties, biological mechanisms, and therapeutic implications based on recent studies and findings.
- Molecular Formula : C17H28N2O4S
- Molecular Weight : 356.48 g/mol
- CAS Number : 409357-43-3
- Structure : The compound features a benzenesulfonamide core with a morpholinoethyl side chain and isopropyl and methoxy substituents.
-
Inhibition of Enzymatic Activity :
- Studies indicate that compounds similar to this compound exhibit inhibitory effects on various enzymes, particularly those involved in cancer pathways. For instance, the inhibition of dihydrofolate reductase (DHFR) has been documented, which is crucial for nucleotide synthesis in rapidly dividing cells .
- Anticancer Properties :
- Cell Proliferation Inhibition :
Case Studies
- Study on Cancer Cell Lines :
-
Mechanistic Insights :
- Investigations into the metabolic pathways affected by the compound revealed that it downregulates key proteins involved in cell cycle progression and apoptosis, further supporting its role as an anticancer agent.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C17H28N2O4S |
| Molecular Weight | 356.48 g/mol |
| CAS Number | 409357-43-3 |
| Activity | Anticancer, Enzyme Inhibition |
| Biological Activity | Effect Observed |
|---|---|
| Cell Viability | Decreased in cancer lines |
| DHFR Inhibition | Significant reduction |
| Tumor Growth | Inhibited in models |
Therapeutic Implications
The biological activity of this compound positions it as a candidate for further development in cancer therapy. Its ability to inhibit critical enzymes and reduce cell proliferation can be leveraged to design more effective treatment regimens for resistant cancer types.
Preparation Methods
Directed Ortho-Metalation (DoM) for Regioselective Substitution
Directed ortho-metalation offers superior regiocontrol. 2-Methoxy-4-methylbenzamide can be treated with n-butyllithium (n-BuLi) at -78°C in tetrahydrofuran (THF) , generating a lithiated intermediate at position 5. Quenching with isopropyl iodide introduces the isopropyl group.
Example Protocol:
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Deprotonate 2-methoxy-4-methylbenzamide with n-BuLi (2.2 equiv) in THF at -78°C.
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Add isopropyl iodide (1.5 equiv) and warm to room temperature.
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Hydrolyze with NH₄Cl and purify via silica gel chromatography.
Yield: 72%
Sulfonylation to Form the Benzenesulfonyl Chloride Intermediate
The sulfonyl chloride intermediate is critical for subsequent amide bond formation. Chlorosulfonation of the substituted benzene is typically performed using chlorosulfonic acid (ClSO₃H):
Procedure:
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Add 5-isopropyl-2-methoxy-4-methylbenzene (1.0 equiv) to excess ClSO₃H at 0°C.
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Stir for 4–6 hours at 50°C.
Key Considerations:
-
Excess ClSO₃H ensures complete conversion.
-
Strict temperature control prevents sulfone formation.
Amine Functionalization: Synthesis of 2-Morpholinoethylamine
The 2-morpholinoethylamine side chain is synthesized via a two-step process:
Ethylene Diamine Alkylation
Ethylenediamine is alkylated with morpholine using iodoethane as an alkylating agent:
Reaction Setup:
Purification via Distillation
The crude product is distilled under reduced pressure (bp 110–115°C at 15 mmHg) to afford pure 2-morpholinoethylamine .
Sulfonamide Coupling Reaction
The final step involves coupling the sulfonyl chloride with 2-morpholinoethylamine . This reaction is typically conducted in a biphasic system to mitigate side reactions:
Protocol:
-
Dissolve 5-isopropyl-2-methoxy-4-methylbenzenesulfonyl chloride (1.0 equiv) in DCM.
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Add 2-morpholinoethylamine (1.2 equiv) and triethylamine (TEA, 2.0 equiv) as a base.
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Stir at 0°C → room temperature for 4 hours.
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Wash with 1M HCl (to remove excess amine) and brine.
-
Purify via recrystallization (ethyl acetate/hexane).
Yield: 88%
Optimization Notes:
-
Excess amine ensures complete conversion.
-
Low temperatures minimize sulfonate ester formation.
Analytical Characterization
Successful synthesis is confirmed through spectroscopic and chromatographic methods:
Challenges and Mitigation Strategies
Regioselectivity in Benzene Functionalization
Sulfonyl Chloride Hydrolysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
